Cyclohexyl(2-fluorophenyl)methanamine

Analytical Chemistry Chemical Synthesis Procurement Quality Control

Researchers often face irreproducible SAR data due to positional isomer contamination. Cyclohexyl(2-fluorophenyl)methanamine hydrochloride (CAS 1864014-37-8) eliminates this variable by providing a rigorously certified 98% pure ortho-fluoro isomer. - Certified 98% purity minimizes side reactions and simplifies purification of final libraries. - Hydrochloride salt ensures direct aqueous solubility for biological assays, avoiding confounding co-solvents. - Unambiguous 2-fluoro substitution enables precise differentiation from 3- and 4-fluoro analogs in binding and cellular studies.

Molecular Formula C13H18FN
Molecular Weight 207.29 g/mol
Cat. No. B13637279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl(2-fluorophenyl)methanamine
Molecular FormulaC13H18FN
Molecular Weight207.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(C2=CC=CC=C2F)N
InChIInChI=1S/C13H18FN/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7,15H2
InChIKeyIRINBVKAAGYNMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexyl(2-fluorophenyl)methanamine Chemical Class & Research Baseline


Cyclohexyl(2-fluorophenyl)methanamine is an arylcyclohexylamine derivative belonging to the phenyl-substituted cyclohexylamine class [1]. It is most commonly supplied and utilized in research as its hydrochloride salt (CAS 1864014-37-8, molecular weight 243.75 g/mol) due to enhanced solubility and handling characteristics . The compound serves as a versatile building block or intermediate in medicinal chemistry, with patent disclosures highlighting its structural relevance to monoamine reuptake inhibitors and agents for treating neurological disorders [1][2].

Arylcyclohexylamine synthesis building block
Hydrochloride salt form for aqueous handling
Ortho-fluoro substitution SAR probe

Cyclohexyl(2-fluorophenyl)methanamine: Non-Interchangeability with Analogs


While multiple fluorophenyl cyclohexyl methanamine analogs share a common core scaffold, they are not functionally or analytically interchangeable. Subtle variations in fluorine substitution position (2- vs. 3- vs. 4-fluoro) and salt form profoundly alter electronic distribution, lipophilicity, and solid-state properties . These differences directly impact solubility, metabolic stability, and target-binding interactions, leading to divergent biological profiles even within the same assay system . The specific quantitative differentiation detailed in Section 3 underscores the necessity for precise selection of the 2-fluoro hydrochloride form over closely related alternatives to ensure experimental reproducibility and accurate SAR interpretation.

Risk Factor
Target Compound
Analog / Substitute
Fluorine Position
2-fluoro (ortho)
3-/4-fluoro analogs may shift target-binding profile
Salt Form
Hydrochloride
Free base analogs may reduce aqueous solubility
Purity Grade
Certified high-purity
Lower-spec analogs may introduce impurity interference

Quantitative Differentiation: Cyclohexyl(2-fluorophenyl)methanamine vs. Fluorophenyl Analogs


Purity Benchmark Against 4-Fluoro Analog

Cyclohexyl(2-fluorophenyl)methanamine (free base, CAS 1225920-67-1) is commercially available from multiple vendors at a certified purity of 98% . In contrast, the closest structural analog, Cyclohexyl(4-fluorophenyl)methanamine (CAS 88536-30-5), is frequently supplied at a lower minimum purity specification of 95% [1]. This represents a 3% absolute difference in assay value, which can be critical in minimizing impurities that interfere with sensitive biological assays or downstream synthetic steps.

Purity vs 4-Fluoro Analog
Cross-study comparable
Target: 98% (free base) 4-Fluoro analog: 95% +3% absolute purity
Vendor-certified HPLC/GC; free base form
Supports procurement purity specification review
Reported vendor-certified assay values
Analytical Chemistry Chemical Synthesis Procurement Quality Control

Hydrochloride Salt Solubility vs. Free Base Analogs

The target compound is predominantly supplied and utilized as the hydrochloride salt (CAS 1864014-37-8) . Hydrochloride salts are generally known to exhibit significantly enhanced aqueous solubility compared to their corresponding free bases [1]. This is a class-level property expected to differentiate Cyclohexyl(2-fluorophenyl)methanamine hydrochloride from the free base forms of analogs like Cyclohexyl(3-fluorophenyl)methanamine (CAS 1184777-90-9) and Cyclohexyl(4-fluorophenyl)methanamine (CAS 88536-30-5), which are often offered in free base form . This difference directly impacts the ease of preparing stock solutions for in vitro assays and in vivo dosing formulations.

Salt-Form Solubility Context
Class-level
Hydrochloride salt — enhanced aqueous solubility inferred
Free base analogs: lower solubility inferred; class-level salt formation principle
May support aqueous assay preparation workflows
Class-level salt solubility principle; data to verify
Medicinal Chemistry Biological Assays Formulation

Ortho-Fluoro Substitution: Steric and Electronic Distinction

The 2-fluoro substitution on the phenyl ring of Cyclohexyl(2-fluorophenyl)methanamine creates a unique steric and electronic environment compared to its 3-fluoro and 4-fluoro isomers . The ortho-position introduces significant steric hindrance near the methanamine linkage, potentially altering the conformational landscape of the molecule and its binding pose to biological targets. This contrasts with the meta- and para-substituted analogs where the fluorine atom is positioned farther from the reactive center. Patent literature on related phenyl-substituted cyclohexylamines demonstrates that minor positional changes in fluorine substitution can lead to substantial shifts in monoamine transporter inhibition profiles [1], establishing the ortho-fluoro variant as a distinct chemical probe for SAR exploration.

Ortho-Fluoro Steric Distinction
Class-level
2-fluoro (ortho): steric hindrance near methanamine 3-/4-fluoro: fluorine distal to reactive center Qualitative steric and electronic distinction
Inferred from arylcyclohexylamine SAR principles
Supports positional isomer SAR interpretation
Class-level steric and electronic inference
Structure-Activity Relationship (SAR) Medicinal Chemistry Chemical Biology

Cyclohexyl(2-fluorophenyl)methanamine Research Applications


SAR Studies on Arylcyclohexylamine Scaffolds

This compound is ideally suited for medicinal chemistry programs investigating the impact of ortho-fluoro substitution on target binding and pharmacokinetic properties. Its 2-fluoro substitution pattern provides a critical data point distinct from 3- and 4-fluoro analogs, enabling rigorous SAR analysis of positional isomerism within the arylcyclohexylamine class [1]. The availability of the compound in high-purity hydrochloride salt form ensures consistent and reproducible results in in vitro binding and cellular assays.

Synthesis of Monoamine Reuptake Inhibitor Libraries

As a phenyl-substituted cyclohexylamine derivative, this compound serves as a key intermediate or structural template for the synthesis of potential monoamine reuptake inhibitors, as described in patent literature [1]. Its ortho-fluoro substitution and cyclohexyl-methanamine core can be further elaborated to generate focused libraries of compounds for screening against dopamine, norepinephrine, and serotonin transporters. The high purity (98%) of the starting material minimizes side reactions and simplifies purification of the final library members .

Development of Analytical Reference Standards

The well-defined structure and high certified purity (98%) of Cyclohexyl(2-fluorophenyl)methanamine and its hydrochloride salt make it suitable for use as an analytical reference standard in HPLC, LC-MS, or NMR method development. It is particularly valuable for the quantification and impurity profiling of synthetic batches of related fluorophenyl cyclohexylamines, where the ortho-fluoro isomer must be distinguished from its meta- and para-fluorophenyl counterparts.

Aqueous Biology and In Vitro Pharmacology

The hydrochloride salt form of the compound (CAS 1864014-37-8) is preferred for biological assays requiring aqueous solubility without the use of potentially confounding organic co-solvents. This makes it a more practical choice than free base analogs for direct dissolution in cell culture media or assay buffers, facilitating reliable dose-response studies in cellular and biochemical systems.

Application
Selection Property
Validation Focus
Arylcyclohexylamine SAR Studies
Ortho-fluoro substitution position
Isomer-dependent SAR profiling
Monoamine Reuptake Inhibitor Libraries
High-purity hydrochloride building block
Library synthesis reproducibility
Analytical Reference Standards
Certified purity specification
Isomer-specific quantification method
Aqueous In Vitro Pharmacology
Salt-form aqueous compatibility
Co-solvent-free assay preparation

Technical Documentation Hub

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22 linked technical documents
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